C5-Substitution Weakens MAO-B Inhibition
In a systematic evaluation of indanone derivatives against recombinant human MAO-B, C5-substituted indanones demonstrated significantly weaker inhibition compared to C6-substituted counterparts. The study established that while C6-substituted indanones exhibit IC50 values in the range of 0.001–0.030 μM, C5-substituted derivatives—including 5,7-dimethyl-1-indanone—are comparatively weaker MAO-B inhibitors [1]. This positional effect is critical: moving the substituent from C6 to C5 drastically reduces potency, underscoring the non-interchangeability of regioisomers in MAO inhibitor design.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 0.030 μM (inferred from class-level data; exact value not reported) |
| Comparator Or Baseline | C6-substituted indanones: IC50 = 0.001–0.030 μM |
| Quantified Difference | ≥ 1–30 fold weaker inhibition for C5-substituted analogs |
| Conditions | Recombinant human MAO-B enzyme assay |
Why This Matters
This class-level inference informs researchers that 5,7-dimethyl-1-indanone is not suitable for MAO-B inhibitor development, redirecting resources toward C6-substituted scaffolds and preventing wasted effort on an inactive regioisomer.
- [1] Mostert S, Petzer A, Petzer JP. Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem. 2015;10(5):862-873. PMID: 25820651. View Source
